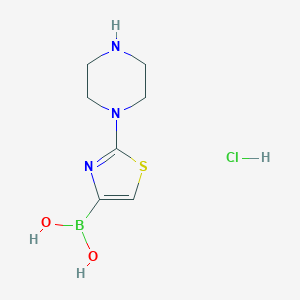

2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl

Description

Properties

IUPAC Name |

(2-piperazin-1-yl-1,3-thiazol-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BN3O2S.ClH/c12-8(13)6-5-14-7(10-6)11-3-1-9-2-4-11;/h5,9,12-13H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJINVZXCIMOYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=N1)N2CCNCC2)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl typically involves the reaction of piperazine with thiazole-4-boronic acid under specific conditions. One common method includes the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction . The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl undergoes several types of chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The piperazine ring can react with various carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic acid derivatives with different oxidation states.

Scientific Research Applications

2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound’s boronic acid group also allows it to form reversible covalent bonds with various biological molecules, enhancing its efficacy as a therapeutic agent .

Comparison with Similar Compounds

4-(Piperazin-1-ylmethyl)phenylboronic Acid Hydrochloride

- Structure : Replaces the thiazole ring with a phenyl group, retaining the piperazine and boronic acid substituents.

- Molecular Formula : C₁₁H₁₈BClN₂O₂ (CAS: 2096338-77-9) .

- Solubility: Lower polarity compared to thiazole derivatives may decrease aqueous solubility, impacting reaction efficiency in water-containing systems. Reactivity: Phenylboronic acids generally exhibit slower coupling kinetics in Suzuki reactions than heteroaromatic analogs due to reduced electron-withdrawing effects.

2-(Piperazin-1-yl)pyrimidine Hydrochloride

- Structure : Features a pyrimidine ring instead of thiazole, with a piperazine group at position 2 (CAS: 78069-54-2) .

- Key Differences :

- Heterocycle Properties : Pyrimidine’s dual nitrogen atoms increase basicity and electron-deficient character compared to thiazole’s sulfur and single nitrogen. This enhances reactivity in nucleophilic substitution but may complicate metal-catalyzed reactions due to stronger coordination.

- Bioactivity : Pyrimidine derivatives are more commonly associated with antiviral and anticancer applications, suggesting divergent pharmacological profiles compared to thiazole-based compounds.

2-(Piperidin-3-yl)acetic Acid-HCl

- Structure : Substitutes piperazine with piperidine and replaces the boronic acid with a carboxylic acid (CAS: 71985-81-4) .

- Key Differences: Basicity: Piperidine (mono-amine) is less basic than piperazine (di-amine), altering pH-dependent solubility and ionic interactions. Functional Group: The carboxylic acid group limits utility in cross-coupling reactions but expands applications in peptide synthesis or as a chelating agent.

4-Methoxy-3-propoxyphenylboronic Acid

- Structure : Phenylboronic acid with methoxy and propoxy substituents (CAS: 150145-31-6) .

- Key Differences :

- Substituent Effects : Electron-donating methoxy and propoxy groups reduce boronic acid reactivity in Suzuki reactions compared to electron-neutral thiazole systems.

- Steric Hindrance : Bulky substituents may hinder access to the boron center, lowering coupling efficiency.

Comparative Data Table

| Compound Name | Core Structure | Heteroatoms | Boronic Acid Position | Solubility (HCl Salt) | Reactivity in Suzuki Reactions |

|---|---|---|---|---|---|

| 2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl | Thiazole | N, S | 4 | High | Moderate to High |

| 4-(Piperazin-1-ylmethyl)phenylboronic acid-HCl | Phenyl | None | 4 | Moderate | Low to Moderate |

| 2-(Piperazin-1-yl)pyrimidine HCl | Pyrimidine | N, N | N/A | High | N/A |

| 4-Methoxy-3-propoxyphenylboronic acid | Phenyl | O | 1 | Low | Low |

Biological Activity

2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with a piperazine moiety and a boronic acid group. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Target of Action : Research indicates that compounds similar to this compound often target DNA gyrase , an essential enzyme for bacterial DNA replication.

Mode of Action : The compound is taken up by microbial cells, leading to the inhibition of DNA gyrase. This inhibition disrupts DNA replication, ultimately resulting in bacterial cell death.

Pharmacokinetics : Studies show that over 50% of microbial cells can uptake the compound within 30 minutes, suggesting rapid bioavailability and potential effectiveness in vivo.

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness has been demonstrated through various assays that measure its ability to inhibit bacterial growth .

Case Studies

- Study on Antimicrobial Efficacy : A study investigated the antimicrobial properties of derivatives of this compound against multiple strains. Results indicated that these derivatives displayed varying degrees of antibacterial activity, with some showing potent effects comparable to standard antibiotics .

- Mechanistic Insights : Fluorescence microscopy was employed to observe the uptake of the compound into bacterial cells, confirming its mode of action as an inhibitor of DNA replication processes .

Structure-Activity Relationship (SAR)

Research has focused on the SAR of thiazole derivatives, revealing that modifications to the piperazine and thiazole rings can significantly influence biological activity. For instance, alterations in substituents on the boronic acid group have been shown to enhance antimicrobial potency .

Comparative Studies

A comparative analysis with other known antimicrobial agents showed that this compound exhibits a unique spectrum of activity, making it a promising candidate for further development as an antibacterial agent .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves coupling piperazine derivatives with thiazole-boronic acid precursors under controlled conditions. Computational reaction path searches (e.g., quantum chemical calculations) can identify optimal intermediates and transition states . Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to detect impurities. Reference standards, such as those for structurally related piperazine-thiazole compounds (e.g., Imp. B(BP) in pharmaceutical analysis), provide benchmarks for comparison .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to chemical hygiene plans is mandatory. Use fume hoods for ventilation, wear nitrile gloves/lab coats, and avoid skin/eye contact. Emergency measures for spills include neutralization with inert absorbents (e.g., dry sand) and disposal via certified hazardous waste channels. Safety data sheets (SDS) for analogous compounds, such as 1-(Pyridin-3-yl)piperazine hydrochloride, emphasize avoiding static discharge and storing in dry, sealed containers . Labs must enforce 100% compliance with safety exams for personnel .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves piperazine-thiazole backbone connectivity, while boron-11 (¹¹B) NMR confirms boronic acid functionality. Infrared (IR) spectroscopy identifies characteristic B-O and N-H stretches. Cross-referencing with databases like PubChem for related compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) aids spectral interpretation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?

- Methodological Answer : DoE frameworks, such as factorial designs, systematically vary parameters (temperature, stoichiometry, catalyst loading) to identify critical factors. For example, a 2³ factorial design evaluates interactions between solvent polarity, reaction time, and pH. Statistical software (e.g., JMP, Minitab) analyzes variance (ANOVA) to prioritize variables. This approach reduces trial-and-error inefficiencies, as demonstrated in chemical reaction optimization studies .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculates Fukui indices to pinpoint nucleophilic/electrophilic sites on the boronic acid moiety. Molecular dynamics simulations model solvent effects on reaction kinetics. Platforms like Gaussian or ORCA integrate these methods, enabling virtual screening of coupling partners (e.g., Suzuki-Miyaura reagents). ICReDD’s hybrid computational-experimental workflows validate predictions experimentally .

Q. How can contradictions between theoretical predictions and experimental data be resolved?

- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., solvent impurities or kinetic vs. thermodynamic control). Cross-validation involves:

- Re-running simulations with revised constraints (e.g., explicit solvation models).

- Repeating experiments under inert atmospheres to exclude oxidation.

- Applying Bayesian statistics to quantify uncertainty in computational models.

Feedback loops between computation and experiment, as in ICReDD’s methodology, refine hypotheses iteratively .

Q. What advanced separation techniques purify this compound from complex mixtures?

- Methodological Answer : Membrane-based separations (e.g., nanofiltration) exploit size/charge differences, while preparative HPLC with chiral columns resolves enantiomeric impurities. Recent advances in particle technology (e.g., functionalized silica gels) enhance selectivity for boronic acid derivatives. CRDC subclass RDF2050104 highlights membrane innovations applicable to lab-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.